
3-Metoxiphenilacetona
Descripción general
Descripción
3-Metoxifenilacetona: es un compuesto orgánico con la fórmula molecular C10H12O2 . Es una fenilacetona sustituida, caracterizada por la presencia de un grupo metoxilo unido al anillo de benceno. Este compuesto es un aceite amarillo pálido que es miscible con dimetilsulfóxido y tiene un punto de ebullición de aproximadamente 258-260°C .
Aplicaciones Científicas De Investigación
Química:
Síntesis de Cianohidrinas: La 3-Metoxifenilacetona se utiliza en la preparación de cianohidrinas ópticamente activas, que son intermediarios importantes en la síntesis orgánica.
Biología y Medicina:
Compuestos Activos del Sistema Nervioso Central: El compuesto se emplea en la síntesis de compuestos activos del sistema nervioso central, que tienen posibles aplicaciones terapéuticas.
Industria:
Mecanismo De Acción
Mecanismo:
Sustitución Aromática Electrófila: El grupo metoxilo en el anillo de benceno activa el anillo hacia la sustitución aromática electrófila al donar densidad de electrones a través de efectos de resonancia e inductivos. Esto hace que las posiciones orto y para sean más reactivas hacia los electrófilos.
Objetivos Moleculares y Vías:
Análisis Bioquímico
Biochemical Properties
3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.
Cellular Effects
3-Methoxyphenylacetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of 3-Methoxyphenylacetone involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyphenylacetone can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methoxyphenylacetone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
3-Methoxyphenylacetone is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Methoxyphenylacetone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.
Subcellular Localization
3-Methoxyphenylacetone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
-
Acilación de Friedel-Crafts: Un método común para sintetizar 3-Metoxifenilacetona implica la acilación de Friedel-Crafts del anisol (metoxibenceno) con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción procede de la siguiente manera: [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
-
Métodos de Producción Industrial: Industrialmente, la 3-Metoxifenilacetona se puede producir a través de procesos similares de acilación de Friedel-Crafts, a menudo optimizados para la producción a gran escala. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para maximizar el rendimiento y la pureza {_svg_2}.
Análisis De Reacciones Químicas
Tipos de Reacciones:
-
Oxidación: La 3-Metoxifenilacetona puede sufrir reacciones de oxidación para formar ácidos carboxílicos o cetonas correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
-
Reducción: El compuesto se puede reducir para formar alcoholes utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
-
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de benceno, donde el grupo metoxilo dirige los electrófilos entrantes a las posiciones orto y para. Los reactivos comunes incluyen halógenos (por ejemplo, bromo) y agentes nitrantes (por ejemplo, ácido nítrico).
Principales Productos:
Oxidación: Ácido 3-metoxibenzoico o 3-metoxibenzaldehído.
Reducción: 3-Metoxifenilpropanol.
Sustitución: 3-Metoxifenilacetona 4-bromo o 3-metoxifenilacetona 4-nitro.
Comparación Con Compuestos Similares
Compuestos Similares:
Fenilacetona: Carece del grupo metoxilo, lo que la hace menos reactiva en las reacciones de sustitución aromática electrófila.
4-Metoxifenilacetona: El grupo metoxilo está posicionado en la posición para, alterando su reactividad y efectos directores en las reacciones de sustitución.
3-Metoxibenzaldehído: Contiene un grupo aldehído en lugar de una cetona, lo que lleva a una reactividad diferente en las reacciones de oxidación y reducción.
Singularidad:
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-13-2 | |
| Record name | 3′-Methoxyphenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





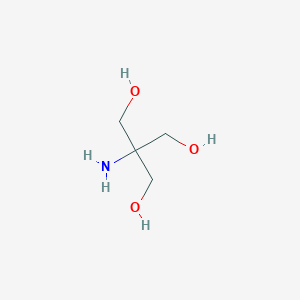
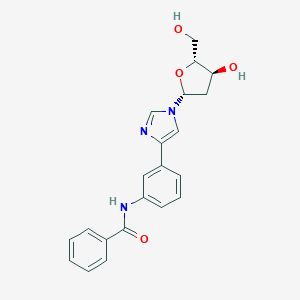



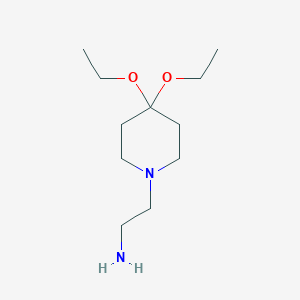
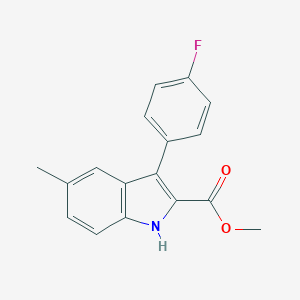
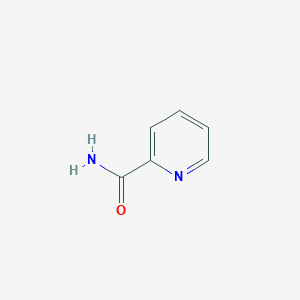
![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)


